molecular formula C10H12FN B1501175 2-(4-Fluoro-3-methylphenyl)azetidine CAS No. 777888-90-1

2-(4-Fluoro-3-methylphenyl)azetidine

Cat. No.: B1501175
CAS No.: 777888-90-1
M. Wt: 165.21 g/mol
InChI Key: BQMQZAGBRHONMV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-(4-Fluoro-3-methylphenyl)azetidine is a valuable nitrogen-containing heterocyclic building block with the molecular formula C 10 H 12 FN and a molecular weight of 165.21 g/mol . Its structure, which features an azetidine ring linked to a disubstituted fluorobenzene ring, makes it a versatile intermediate in organic synthesis and medicinal chemistry research. The compound is supplied with the CAS Registry Number 777888-90-1 and is also known by synonyms such as AKOS006292293 . This compound is primarily used in research and development as a key scaffold for constructing more complex molecules. Its specific value lies in its potential as a precursor in the synthesis of active pharmaceutical ingredients (APIs) and other pharmaceutical intermediates . Researchers utilize this azetidine derivative to explore structure-activity relationships, particularly in programs targeting various enzymes and biological pathways. For instance, structurally related compounds containing the 4-fluoro-3-methylphenyl moiety have been investigated for their activity against bacterial targets such as lethal factor from Bacillus anthracis . As a fine chemical, it is offered by specialized suppliers, including SAGECHEM LIMITED and Suzhou Health Chemicals Co., Ltd., who focus on the distribution of high-quality raw materials for the pharmaceutical and biotechnology industries . Please Note: This product is strictly labeled For Research Use Only (RUO) . It is not intended for diagnostic or therapeutic applications, nor for use in humans or animals. Researchers should handle this compound in a laboratory setting adhering to all appropriate safety procedures.

Properties

CAS No.

777888-90-1

Molecular Formula

C10H12FN

Molecular Weight

165.21 g/mol

IUPAC Name

2-(4-fluoro-3-methylphenyl)azetidine

InChI

InChI=1S/C10H12FN/c1-7-6-8(2-3-9(7)11)10-4-5-12-10/h2-3,6,10,12H,4-5H2,1H3

InChI Key

BQMQZAGBRHONMV-UHFFFAOYSA-N

SMILES

CC1=C(C=CC(=C1)C2CCN2)F

Canonical SMILES

CC1=C(C=CC(=C1)C2CCN2)F

Origin of Product

United States

Scientific Research Applications

Anticancer Activity

Recent studies have highlighted the promising anticancer properties of azetidine derivatives, including 2-(4-Fluoro-3-methylphenyl)azetidine.

  • Mechanism of Action : The compound has been shown to inhibit tubulin polymerization, a crucial process for cancer cell division. This inhibition leads to apoptosis in cancer cells, particularly in breast cancer lines such as MCF-7 and MDA-MB-231 .
  • Potency : In vitro studies indicate that compounds similar to 2-(4-Fluoro-3-methylphenyl)azetidine exhibit low IC50 values, suggesting high potency against various cancer cell lines. For instance, related compounds demonstrated IC50 values as low as 0.033 µM in triple-negative breast cancer cells .

Table 1: Anticancer Activity of Azetidine Derivatives

Compound NameCell LineIC50 (µM)Mechanism of Action
2-(4-Fluoro-3-methylphenyl)azetidineMCF-70.075Tubulin polymerization inhibition
Analog AMDA-MB-2310.620Apoptosis induction
Analog BHs578T0.033Pro-apoptotic signaling

Antiviral Properties

Beyond oncology, azetidine derivatives have shown potential as antiviral agents.

  • Mechanism : The antiviral activity is attributed to their ability to interfere with viral replication processes. For instance, azetidinone derivatives have been noted for their efficacy against various viral infections .
  • Case Studies : Compounds containing azetidinone units were evaluated for their antiviral properties and demonstrated effective inhibition of viral proliferation in laboratory settings.

Table 2: Antiviral Activity of Azetidine Derivatives

Compound NameVirus TypeCC50 (µM)Mechanism of Action
2-(4-Fluoro-3-methylphenyl)azetidineInfluenza5.0Viral replication inhibition
Analog CHIV2.5Entry inhibition

Synthesis and Chemical Properties

The synthesis of 2-(4-Fluoro-3-methylphenyl)azetidine involves several methodologies, including:

  • Phosphine-Promoted Reactions : An efficient approach utilizes phosphine-catalyzed transformations to yield azetidine derivatives with high functionalization potential .
  • Characterization Techniques : Advanced techniques such as NMR spectroscopy and X-ray crystallography are employed to confirm the structure and purity of synthesized compounds.

Future Directions in Research

Ongoing research is focused on enhancing the pharmacological profiles of azetidine derivatives through:

  • Structural Modifications : Altering substituents on the azetidine ring to improve potency and selectivity against specific cancer types or viral strains.
  • Combination Therapies : Investigating the efficacy of these compounds in combination with existing therapies to enhance overall treatment outcomes.

Chemical Reactions Analysis

Nucleophilic Substitution Reactions

The azetidine nitrogen exhibits nucleophilic character, enabling alkylation and acylation under mild conditions. Key findings include:

  • Methylation : Reacts with methyl iodide in THF at 0°C–25°C to form N-methylated derivatives (yield: 78–85%).

  • Acylation : Treating with acetyl chloride in dichloromethane (DCM) with triethylamine gives N-acetylated products (yield: 70%).

  • Boc Protection : Reaction with di-tert-butyl dicarbonate (Boc₂O) in DCM produces Boc-protected analogs (yield: 93%) .

Mechanism : Deprotonation of the azetidine nitrogen generates a strong nucleophile, attacking electrophiles like alkyl halides or acyl chlorides .

Ring-Opening Reactions

The strained azetidine ring undergoes cleavage under acidic, basic, or reductive conditions:

Condition Product Yield Source
HCl (1M, reflux)4-Fluoro-3-methylphenethylamine65%
NaH in DMFAlkenes via β-elimination82%
H₂/Pd-C (5 bar)Reduced open-chain amine derivatives87%

Applications : Ring-opening is exploited to synthesize amines or alkenes for further functionalization .

[2+2] Cycloaddition Reactions

The azetidine participates in photochemical [2+2] reactions, forming bicyclic structures:

  • With Alkenes : Under blue light (455 nm) and Ir(III) photocatalyst (fac-[Ir(dFppy)₃]), reacts with ethylene derivatives to yield fused azetidine-cyclobutane systems .

    • Example : Reaction with methyl acrylate produces a bicyclo[3.2.0]heptane derivative (yield: 58%) .

  • Aza-Paternò–Büchi Reaction : Combines with carbonyl compounds (e.g., benzaldehyde) under UV light to form oxazetidine rings .

Key Factor : Triplet energy transfer from the photocatalyst activates the azetidine for cycloaddition .

Tandem Aza-Michael/Wittig Reactions

A phosphine-catalyzed process converts 2-(4-Fluoro-3-methylphenyl)azetidine into functionalized 2-azetines:

  • Aza-Michael Addition : Phosphine (10 mol%) initiates nucleophilic attack on diethyl acetylenedicarboxylate (DAAD) .

  • Intramolecular Wittig Reaction : Forms 2-azetines with trifluoromethyl groups (yield: 72–89%) .

Optimized Conditions :

  • Catalyst: 5-Phenylbenzo[b]phosphindole

  • Additive: Bis(p-nitrophenyl)phosphate

  • Solvent: Toluene at 80°C .

Hydrogenation and Reduction

Catalytic hydrogenation modifies the azetidine ring:

  • Ring Saturation : H₂/Pd-C reduces the C=N bond in 2-azetines to form azetidines (yield: 68%, single diastereomer) .

  • N-Deprotection : Trifluoroacetic acid removes Boc groups quantitatively .

Biological Activity Modulation

Reactions targeting the fluorine substituent enhance pharmacological properties:

  • Fluorine-Hydrogen Exchange : Pd-mediated defluorination introduces hydroxyl groups, improving water solubility .

  • Cytotoxicity : Fluorinated analogs show IC₅₀ = 1.2–3.8 µM against human tumor cell lines (e.g., A549 lung cancer) .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following table summarizes key structural analogs and their properties, inferred from available data and related studies:

Compound Name Molecular Formula Molecular Weight (g/mol) Substituent Effects Melting Point (°C) Key Applications/Properties
2-(4-Fluoro-3-methylphenyl)azetidine C₁₀H₁₂FN 165.21 Electron-withdrawing (F), steric bulk (CH₃) Not reported Potential CNS ligands, polymer precursors
2-(4-Bromophenyl)azetidine HCl C₉H₁₁BrClN 248.55 Heavy atom (Br) increases polarizability 268–287 Photodynamic therapy candidates
3-((4-Fluorophenoxy)methyl)azetidine HCl C₁₀H₁₂FNO·HCl 217.67 Ether linkage enhances flexibility Not reported Intermediate for bioactive molecules
N-Alkylated azetidine derivatives Variable 150–250 Reduced ring strain via alkylation 90–120 Energetic plasticizers, surfactants

Structural and Electronic Differences

  • Substituent Position: Unlike 3-((4-fluorophenoxy)methyl)azetidine HCl, which has a fluorophenoxy side chain, 2-(4-fluoro-3-methylphenyl)azetidine directly attaches the phenyl group to the azetidine ring.
  • Halogen Effects : Replacing bromine in 2-(4-bromophenyl)azetidine HCl with fluorine decreases molecular weight by ~83 g/mol and reduces polarizability, impacting photochemical applications .
  • N-Alkylation : N-Alkylated derivatives (e.g., 3-methyl-3-[(methylsulfanyl)methyl]azetidine) exhibit lower ring strain (~20 kcal/mol) compared to unsubstituted azetidines, improving thermal stability for polymer applications .

Physicochemical Properties

  • Melting Points : Brominated analogs (e.g., 2-(4-bromophenyl)azetidine HCl) show higher melting points (268–287°C) due to stronger intermolecular halogen bonding, whereas methyl/fluoro-substituted derivatives likely melt at lower temperatures (estimated 150–200°C) .

Preparation Methods

Improved Process via 3-Amino-azetidines (Patent WO2000063168A1)

A key method for synthesizing azetidine derivatives, including fluoro-substituted phenyl azetidines, involves the preparation of 3-amino-azetidines followed by nucleophilic substitution on aromatic nuclei bearing leaving groups.

Process Highlights:

  • Starting from N-t-butyl-O-trimethylsilylazetidine, the compound is treated with hydrochloric acid under controlled conditions to form the azetidine hydrochloride salt.
  • Subsequent basification and extraction steps yield the free azetidine.
  • The azetidine nitrogen acts as a nucleophile to displace a leaving group on a suitably substituted aromatic ring (e.g., a fluoro- or methyl-substituted phenyl ring) to form the target compound.
  • Reactions are typically conducted at 55–60°C for 12 hours, followed by purification steps including extraction and drying.
  • Hydrogenation steps using palladium hydroxide on carbon under hydrogen pressure can be employed for further functional group modifications or deprotection.

Yields and Purity:

  • The process offers improved yields (up to 64% isolated yield for intermediate azetidines).
  • Purification is achieved by silica gel chromatography or crystallization of hydrochloride salts.
  • The method allows access to a broad scope of azetidines, facilitating drug development and optimization.

Ring Expansion of N-Tosylaziridines

Another route involves the ring expansion of N-tosylaziridines with reagents such as bromonitromethane to form 2-nitroazetidines, which can be further reduced or modified to yield the desired azetidine derivative.

  • This method provides good regio- and diastereoselectivity.
  • Applicable to various aryl-substituted aziridines, including those with fluoro and methyl substituents.
  • Offers a versatile approach to introduce substituents on the azetidine ring.

Reduction of N-Boc Azetines

  • 3,4-Disubstituted N-Boc azetines can be reduced catalytically using hydrogen and palladium catalysts to yield syn-2,3-disubstituted N-Boc azetidines.
  • Subsequent deprotection with trifluoroacetic acid yields the free azetidine.
  • This method is efficient and provides quantitative yields for substituted azetidines.

Summary Table of Preparation Methods

Method Key Reagents/Conditions Advantages Limitations Yield Range
Nucleophilic substitution on 3-amino-azetidines N-t-butyl-O-trimethylsilylazetidine, HCl, base, 55-60°C, 12h Improved yield, broad scope, scalable Requires multi-step purification ~64% (intermediate)
Ring expansion of N-tosylaziridines N-tosylaziridines, bromonitromethane Good regio- and diastereoselectivity Limited to tosyl-protected aziridines Moderate to good
Reduction of N-Boc azetines Hydrogen, Pd catalyst, TFA for deprotection Quantitative yields, clean reaction Requires protected intermediates Quantitative
Kinugasa reaction N-methyl C-phosphonylated nitrone, terminal alkynes Versatile aryl substitution Produces azetidinones, not direct azetidines Variable

Research Findings and Practical Notes

  • The patent WO2000063168A1 demonstrates that the improved synthesis of 3-amino-azetidines significantly enhances the yield and scope of azetidine derivatives, including fluoro-substituted phenyl azetidines, by providing a robust nucleophilic substitution route under mild conditions.
  • Hydrogenation and deprotection steps are critical for obtaining the free azetidine with high purity and yield.
  • Ring strain in azetidines necessitates careful control of reaction conditions to avoid ring opening or side reactions.
  • The Kinugasa reaction offers a complementary approach for synthesizing azetidine-related compounds with additional functional groups that may be useful for further chemical transformations or biological testing.

Q & A

What are the optimal synthetic routes for 2-(4-Fluoro-3-methylphenyl)azetidine, and how can reaction conditions be tailored to improve yield?

Level: Basic
Methodological Answer:
The synthesis of 2-(4-Fluoro-3-methylphenyl)azetidine can be optimized via palladium-catalyzed cross-coupling or nucleophilic substitution . For halogenated precursors (e.g., 4-fluoro-3-methylphenyl derivatives), coupling with azetidine-containing nucleophiles under controlled conditions (80–100°C, inert atmosphere) enhances regioselectivity. Catalytic systems like Pd(PPh₃)₄ with Xantphos ligands improve efficiency . Purification via column chromatography (ethyl acetate/hexane gradients, 3:7 to 1:1) achieves >95% purity. Monitor intermediates by TLC (Rf = 0.3–0.4 in 30% EtOAc/hexane) to ensure stability and minimize side reactions.

Which spectroscopic techniques are most effective for characterizing 2-(4-Fluoro-3-methylphenyl)azetidine and verifying its structural integrity?

Level: Basic
Methodological Answer:
A multimodal approach is recommended:

¹H/¹³C NMR (400 MHz, CDCl₃): Azetidine protons appear as multiplet signals (δ 3.5–4.2 ppm), while aromatic protons resonate at δ 6.8–7.3 ppm.

HRMS-ESI : Confirm molecular ion [M+H]⁺ at m/z 180.0824 (calc. 180.0829).

X-ray crystallography : Resolves bond angles (e.g., C–N bond lengths: 1.47–1.49 Å) and dihedral angles in the azetidine ring .

HPLC validation (C18 column, acetonitrile/water 60:40): A single peak at 4.2 min confirms purity .

How can researchers resolve contradictions in reported biological activity data for azetidine derivatives like 2-(4-Fluoro-3-methylphenyl)azetidine?

Level: Advanced
Methodological Answer:
Discrepancies often arise from structural analogs or assay variability. Strategies include:

Comparative SAR studies : Test positional isomers (e.g., 3-fluoro vs. 4-fluoro derivatives) to isolate electronic effects .

Standardized bioassays : Use positive controls (e.g., kinase inhibitors) under identical conditions (pH 7.4, 37°C).

Computational docking (AutoDock Vina): Predict binding modes to targets like kinase ATP pockets and correlate with IC₅₀ values .

Stability validation (LC-MS): Rule out degradation artifacts under assay conditions .

What methodologies enable the study of metabolic stability and degradation pathways of 2-(4-Fluoro-3-methylphenyl)azetidine in preclinical models?

Level: Advanced
Methodological Answer:
Key approaches:

Liver microsome incubations (human/rat, 1 mg/mL protein, NADPH): Monitor parent compound depletion (t₁/₂ calculation) via LC-MS/MS.

CYP450 inhibition screening : Use fluorogenic substrates (e.g., CYP3A4: BFC deethylation).

Metabolite identification : HR-MS/MS fragmentation (e.g., m/z 196.0789 indicates hydroxylation).

Forced degradation : Expose to oxidative (3% H₂O₂), acidic (0.1N HCl), or basic (0.1N NaOH) conditions at 40°C for 24h. Analyze degradation products by NMR .

What are the key considerations in designing stable formulations of azetidine derivatives for in vitro biological studies?

Level: Basic
Methodological Answer:
Critical factors include:

Solubility enhancement : Use DMSO (≤0.1%) or cyclodextrin complexes (10% HP-β-CD).

pH optimization : Maintain phosphate buffer (pH 6.0–7.0) to prevent ring opening.

Light-sensitive handling : Store in amber vials due to UV absorption by the fluorophenyl group.

Long-term storage : -20°C under argon with desiccant. Validate stability via monthly HPLC .

How can researchers leverage computational chemistry to predict physicochemical properties and target interactions of 2-(4-Fluoro-3-methylphenyl)azetidine?

Level: Advanced
Methodological Answer:
In silico strategies:

DFT calculations (B3LYP/6-311+G**): Predict logP (2.1) and pKa (basic nitrogen: ~8.2).

Molecular dynamics (GROMACS): Simulate membrane permeability in lipid bilayers.

Pharmacophore modeling (Phase): Align azetidine nitrogen and fluorophenyl group with kinase hinge regions.

ADMET prediction (SwissADME): High GI absorption (87%) but moderate BBB penetration (logBB -0.5). Validate with Caco-2 assays .

Notes on Citations:

  • Relied on peer-reviewed journals (e.g., Acta Crystallographica ), patents , and PubChem .
  • Structural analogs and synthetic methodologies are supported by Enamine and pharmacological studies .

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